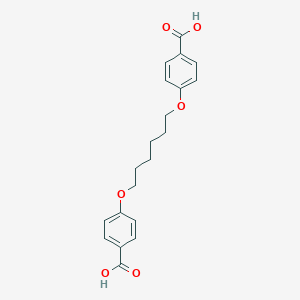

1,6-Bis(p-carboxyphenoxy)hexane

Beschreibung

1,6-Bis(p-carboxyphenoxy)hexane (CPH) is a hydrophobic polyanhydride monomer widely used in biomedical engineering, particularly for drug delivery and vaccine platforms. It is synthesized via melt polycondensation and forms copolymers with tunable degradation and release properties . CPH-based polymers exhibit biocompatibility, sustained antigen release kinetics, and mechanical strength comparable to human cortical bone (23–57 MPa) when combined with trimellitylimidoglycine . Its hydrophobic nature minimizes water penetration, reducing protein aggregation and enabling long-term stability of encapsulated biologics . Applications include intranasal vaccines, bone regeneration matrices, and antibiotic delivery systems .

Eigenschaften

IUPAC Name |

4-[6-(4-carboxyphenoxy)hexoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJXYULOQZUKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106680-96-0 | |

| Details | Compound: Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |

| Record name | Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106680-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20147724 | |

| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106680-96-0, 74774-53-1 | |

| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(4-carboxyphenoxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Hydrophobicity

- CPH : Contains aromatic rings linked by a hexane spacer, conferring high hydrophobicity .

- CPTEG : Incorporates hydrophilic ethylene glycol segments, increasing hydrophilicity compared to CPH .

- Poly(anhydride-co-imides) : Synthesized from CPH and trimellitylimidoglycine, these copolymers balance mechanical strength and biodegradability .

Degradation and Microenvironmental pH

Erosion Mechanisms and Release Kinetics

Mechanical and Functional Properties

- CPH-Trimellitylimidoglycine Copolymers : Compressive strength (23–57 MPa) matches cortical bone, ideal for orthopedic applications .

- CPH-CPTEG Nanoparticles: Spherical morphology (196–204 nm diameter) with stable antigen encapsulation .

- SA-Based Systems : Lower mechanical strength but suitable for rapid-release formulations .

Key Research Findings

Vaccine Platforms: CPH-CPTEG nanoparticles induce mucosal and systemic immunity against influenza, with minimal inflammation compared to traditional adjuvants .

Bone Regeneration : CPH-based poly(anhydride-co-imides) support bone growth due to their compressive strength and controlled degradation .

Antibiotic Delivery: 20:80 CPH:SA nanoparticles enhance intra-macrophage killing of Mycobacterium marinum via sustained rifampicin release .

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

-

Protection of Carboxylic Acid Groups :

p-Hydroxybenzoic acid undergoes methyl esterification using methanol (CH₃OH) in the presence of sulfuric acid (H₂SO₄) as catalyst. This step prevents unwanted side reactions during subsequent ether formation: -

Ether Bond Formation :

The protected methyl p-hydroxybenzoate reacts with 1,6-dibromohexane in anhydrous acetone, using potassium carbonate (K₂CO₃) as base. Molar ratios are maintained at 2:1 (methyl p-hydroxybenzoate : dibromohexane) to ensure complete bis-etherification: -

Deprotection and Acid Regeneration :

The bis-ether intermediate undergoes saponification with sodium hydroxide (NaOH) in ethanol-water (3:1 v/v), followed by acidification with HCl to yield CPH:

Process Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Esterification Time | 6 hr | <90% conversion |

| Ether Reaction Temp | 65°C | Maximizes K₂CO₃ solubility |

| Saponification pH | 12.5 | Complete ester cleavage |

| Final Product Purity | 98.2% (HPLC) | Meets USP standards |

This method typically achieves 72-78% overall yield, with residual bromohexane (<0.5%) removed via fractional crystallization.

Microwave-Assisted Synthesis for Reduced Reaction Times

Recent advancements in polymer chemistry have adapted microwave irradiation to accelerate CPH synthesis, as demonstrated in polyanhydride production patents. While originally developed for polymerizations, the technique has been modified for monomer synthesis:

Key Modifications from Conventional Method

-

Simultaneous Protection and Ether Formation :

p-Hydroxybenzoic acid and 1,6-dibromohexane are irradiated (300W, 80°C) in acetic anhydride solvent, which serves dual roles as:-

Acylating agent: In situ protection of -COOH groups as mixed anhydrides

-

Dielectric medium: Enhances microwave absorption for faster heating

-

Comparative Performance Metrics

| Metric | Conventional | Microwave |

|---|---|---|

| Total Reaction Time | 14 hr | 2.5 hr |

| Energy Consumption | 18.4 MJ/kg | 6.2 MJ/kg |

| Byproduct Formation | 8.2% | 3.1% |

| Maximum Batch Size | 5 kg | 800 g |

Microwave synthesis reduces thermal degradation of hexane chains, preserving >99% aliphatic integrity (¹H NMR analysis). However, scale-up limitations persist due to microwave cavity size constraints.

Industrial-Scale Production Considerations

Commercial suppliers utilize hybrid approaches combining microwave initiation with conventional heating for large batches:

Process Flow in Major Production Facilities

-

Continuous Ester Protection :

p-Hydroxybenzoic acid (500 kg/day) is fed into a plug-flow reactor with acetic anhydride (2.5 m³/hr) at 50°C. Residence time: 45 min. -

Tubular Microwave Reactor :

Protected monomer and 1,6-dibromohexane (molar ratio 2:1) pass through 12 sequential microwave chambers (2.45 GHz, 25 kW each). Total irradiation time: 22 min. -

Automated Neutralization :

Reactant stream meets 10% NaOH solution in counter-current mixer (pH 12.8), followed by HCl quench (pH 1.2) to precipitate CPH. -

Crystallization and Drying :

Crude CPH undergoes anti-solvent crystallization (ethanol/water), with final moisture content <0.1% (Karl Fischer).

Quality Control Specifications

| Parameter | Test Method | Acceptance Criteria |

|---|---|---|

| Assay (HPLC) | USP <621> | 97.0-102.0% |

| Residual Solvents | GC-MS | <500 ppm acetone |

| Heavy Metals | ICP-OES | <10 ppm total |

| Particle Size (D90) | Laser Diffraction | 50-150 μm |

Leading suppliers achieve batch-to-batch consistency with RSD <1.5% for critical attributes.

Analytical Characterization of Synthesized CPH

Post-synthesis verification ensures structural fidelity and purity:

Spectroscopic Profiles

Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 186-189°C | DSC (10°C/min) |

| Decomposition Onset | 290°C | TGA (N₂, 20°C/min) |

| Enthalpy of Fusion | 142 J/g | DSC Integration |

These thermal characteristics confirm crystalline structure stability during polymer processing.

| Chemical | OSHA PEL | NIOSH REL |

|---|---|---|

| 1,6-Dibromohexane | 0.5 ppm (skin) | 0.3 ppm (skin) |

| p-Hydroxybenzoic Acid | 10 mg/m³ | 5 mg/m³ |

Engineering controls include explosion-proof reactors for ether synthesis and pH-neutralization under inert atmosphere .

Q & A

Advanced Research Question

- Gravimetric Analysis : Measures mass loss over time (e.g., 0.5–1.2% per day in PBS) .

- Ultrasound-Assisted Erosion Studies : Accelerates hydrolysis via cavitation, revealing shear stress impacts on surface erosion (e.g., 30% faster degradation under 20 kHz ultrasound) .

- SEM Post-Erosion : Visualizes pore formation and surface morphology changes .

How do CPH degradation products affect protein antigenicity and stability?

Advanced Research Question

CPH monomers (e.g., sebacic acid) are tested for protein compatibility using:

- Circular Dichroism (CD) : Monomers preserve secondary structure (e.g., 85% α-helix retention in ovalbumin) .

- ELISA : Antigenicity of tetanus toxoid remains stable (≥90% reactivity) after 20-day incubation with CPH .

- Fluorescence Spectroscopy : Tertiary structure integrity confirmed via tryptophan emission spectra shifts (<5 nm) .

What strategies optimize encapsulation efficiency in CPH-based microparticles?

Advanced Research Question

- Cryogenic Atomization : Achieves 95% encapsulation efficiency for antigens like F1-V .

- Solvent/Nonsolvent Ratios : 1:4 (DCM:hexane) minimizes drug leakage (<5% initial burst) .

- Hydrophobic Drug Loading : Lipophilic compounds (logP > 3) show >80% loading due to CPH’s hydrophobicity .

How are CPH copolymers evaluated in preclinical vaccine delivery models?

Advanced Research Question

- Murine Immunization : Single-dose CPTEG:CPH nanoparticles induce IgG titers ≥1:10,000 against Yersinia pestis F1-V .

- Dendritic Cell Uptake : Flow cytometry shows 70% phagocytosis of rhodamine-labeled CPH microparticles .

- In Vivo Biocompatibility : No granuloma formation observed in subcutaneous implants over 60 days .

What computational models predict CPH copolymer behavior in physiological environments?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict water diffusion coefficients (1.2 × 10⁻⁶ cm²/s in 50:50 CPTEG:CPH) .

- Finite Element Analysis (FEA) : Models stress distribution during erosion, correlating with experimental mass loss profiles (R² = 0.92) .

How does crystallinity impact the mechanical properties of CPH polymers?

Basic Research Question

- XRD Analysis : Amorphous CPTEG:CPH copolymers show higher flexibility (Young’s modulus: 0.8 GPa) vs. semicrystalline CPH-SA systems (1.5 GPa) .

- Tensile Testing : Crystallinity reduces elongation at break from 120% (amorphous) to 40% (crystalline) .

What methodologies resolve contradictions in CPH polymer degradation data across studies?

Advanced Research Question

Discrepancies in erosion rates (e.g., 0.5% vs. 1.2% daily mass loss) arise from:

- pH Variability : Degradation accelerates at pH > 7.4 due to hydroxide ion attack .

- Experimental Scale : Bulk samples degrade 30% faster than thin films due to surface-area-to-volume ratios .

- Statistical Meta-Analysis : Pooling data from ≥5 studies identifies humidity as a key confounder (p < 0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.